Pollinastanol
Description
Historical Context of Sterol Research in Plants
The study of sterols, a class of organic molecules, has a history stretching back over two centuries, with the first known sterol, cholesterol, being identified in human gallstones in the late 18th century. acs.orgnih.gov For many years, research focused primarily on animal sterols due to their physiological importance in humans. However, as analytical techniques advanced, a complex array of similar compounds, known as phytosterols (B1254722), was discovered in plants.
A pivotal moment in plant sterol research was the elucidation of their biosynthetic pathways. Unlike animals and fungi, which synthesize sterols from the precursor lanosterol (B1674476), most plants utilize cycloartenol (B190886) as the initial precursor. researchgate.netnih.govplos.org This fundamental divergence means that plant sterol synthesis proceeds through a series of intermediates containing a 9β,19-cyclopropyl ring, a feature that distinguishes them from their animal counterparts. researchgate.netnih.gov Pollinastanol is one such 9β,19-cyclopropyl sterol. nih.gov The discovery that plants could have dual pathways, using both lanosterol and cycloartenol, has added another layer of complexity to this field. nih.govplos.org
Early investigations into pollen chemistry led to the isolation and identification of various sterols, including this compound from dandelion (Taraxacum dens-leonis) pollen. archive.org These findings highlighted pollen as a rich source of diverse sterols and spurred further research into their chemical structures and functions within the plant kingdom. researchgate.net
Academic Significance of Plant Sterols and Cyclopropyl (B3062369) Steroids
Plant sterols, or phytosterols, are vital for the life of a plant. They are fundamental components of cellular membranes, where they modulate fluidity and permeability. nih.gov Beyond this structural role, they serve as precursors for brassinosteroids, a class of plant steroid hormones that regulate growth and development. nih.gov Furthermore, phytosterols are essential nutrients for phytophagous insects, which cannot synthesize these compounds de novo and must obtain them from their diet. nih.gov
The presence of a cyclopropane (B1198618) ring, as seen in this compound, confers specific chemical properties and biological activities. rsc.orgrsc.orgunl.pt Cyclopropane-containing steroids are found in a variety of natural sources, including plants, marine invertebrates, and fungi, and are known to exhibit a wide range of biological effects. rsc.orgmdpi.com The unique, strained three-membered ring structure makes these compounds subjects of intense interest for synthetic chemists, who are continually developing novel methods for their construction. rsc.orgpsu.edu
This compound and related cyclopropyl sterols are of particular academic interest because they represent a key metabolic intermediate in the biosynthesis of the more common Δ5-sterols in plants. researchgate.netplos.org The accumulation of these compounds under certain conditions, for example, when specific enzymes are inhibited, provides valuable insights into the sequence and regulation of the entire sterol biosynthetic pathway. nih.govpjsir.org The study of these molecules helps to unravel the complex network of enzymatic reactions that lead to the vast diversity of sterols found in nature.
Current Research Frontiers and Unaddressed Questions Regarding this compound
Despite decades of research, several fundamental questions about this compound and other 9β,19-cyclopropyl sterols remain. A primary area of investigation is the evolutionary and biochemical rationale for the conserved biosynthetic detour through cyclopropyl intermediates in plants, algae, and some protists. researchgate.netnih.govplos.org Why these organisms utilize the more complex cycloartenol-based pathway instead of the more direct lanosterol pathway found in animals and fungi is a major unresolved question. nih.gov
The full spectrum of biological functions for cyclopropyl sterols is also not completely understood. While their role as biosynthetic intermediates is established, researchers are exploring other potential physiological roles within the plant. The biological significance of the diverse array of steryl esters, often enriched in 9β,19-cyclopropyl sterols found in pollen, is another active area of research. researchgate.net It is hypothesized that these esters may be involved in processes like the interaction between pollen and the stigma to facilitate germination. researchgate.net
Furthermore, the accumulation of 24-methyl this compound in maize seedlings treated with certain fungicides has provided a model system to study the stereochemical intricacies of the sterol side-chain biosynthesis. nih.govnih.gov However, the precise mechanisms and regulatory controls of these pathways continue to be a frontier for research. The development of advanced analytical and molecular techniques continues to open new avenues for exploring the synthesis, function, and significance of these unique plant compounds.
Data Tables
Table 1: Chemical Properties of this compound
This interactive table summarizes the key chemical identifiers and properties of the this compound molecule.
| Property | Value | Source |
| Chemical Formula | C28H48O | archive.org |
| IUPAC Name | 14-methyl-9β,19-cyclo-5α-cholestan-3β-ol | |
| Molecular Weight | 400.68 g/mol | |
| CAS Registry Number | 1912-66-9 | |
| Class | 3-beta-hydroxy steroid, Cyclopropyl steroid |
Table 2: Documented Occurrence of this compound and Related Compounds
This table lists some plant and other species in which this compound or its direct derivatives have been identified.
| Species | Compound Identified | Source |
| Taraxacum dens-leonis (Dandelion) | This compound | archive.org |
| Zea mays (Maize) | 24-methyl this compound | nih.govpjsir.org |
| Chlorella sorokiniana (Green alga) | This compound, 24-methyl this compound | nih.gov |
| Opuntia versicolor (Cactus) | This compound | mdpi.com |
| Various Angiosperms (Pollen) | This compound | nih.govresearchgate.net |
| Deep Soil Samples | This compound | d-nb.info |
Compound Index
Structure
2D Structure
3D Structure
Properties
CAS No. |
1912-66-9 |
|---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1 |
InChI Key |
HXQRIQXPGMPSRW-WVVGHYSUSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
melting_point |
111-112°C |
physical_description |
Solid |
Origin of Product |
United States |
Enzymatic Mechanisms Underlying Pollinastanol Biosynthesis
Regulatory Enzymes in the Upstream Sterol Pathway
The initial flux of metabolites into the sterol pathway is governed by key regulatory enzymes that represent coarse control points for the entire downstream synthesis of phytosterols (B1254722), including pollinastanol.
3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting enzyme in the MVA pathway, which supplies isopentenyl pyrophosphate (IPP), the fundamental building block for all isoprenoids. scirp.org HMGR catalyzes the conversion of HMG-CoA to mevalonic acid. scirp.orgnih.gov This step is a major regulatory checkpoint for the biosynthesis of a myriad of compounds, including phytosterols. nih.govnih.gov In plants, HMGR activity is subject to complex regulation at transcriptional, translational, and post-translational levels, allowing the cell to modulate the flow of precursors into the sterol pathway in response to developmental and environmental cues. mdpi.com For instance, mevinolin, a highly specific competitive inhibitor of HMGR, has been shown to reduce free sterol accumulation and retard plant growth, highlighting the enzyme's crucial role in providing precursors for phytosterol synthesis and normal plant development. nih.gov The overexpression of HMGR genes has been demonstrated to increase the production of end-product sterols, confirming its status as a key regulatory target. scirp.orgmdpi.com
| Enzyme Summary: Upstream Pathway | |||
| Enzyme | EC Number | Substrate | Product |
| Hydroxymethyl-Glutaryl-CoA Reductase (HMGR) | 1.1.1.34 mdpi.com | HMG-CoA | Mevalonic Acid nih.gov |
| Cycloartenol (B190886) Synthase (CAS1) | 5.4.99.8 wikipedia.org | (3S)-2,3-Epoxysqualene | Cycloartenol wikipedia.org |
Hydroxymethyl-Glutaryl-CoA Reductase (HMGR) as a Coarse Control Point
Enzymes Involved in Post-Cycloartenol Sterol Conversions
Following the synthesis of cycloartenol, a series of enzymatic modifications, including demethylations and alkylations, are required to produce the diverse array of phytosterols. The specific sequence of these reactions leads to the formation of intermediates like this compound.
Sterol C24-methyltransferases (SMTs) are a family of enzymes that catalyze the addition of one or two methyl groups to the sterol side chain at the C24 position, using S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.net This alkylation is a critical step that differentiates plant sterols from cholesterol and is responsible for the production of 24-methyl and 24-ethyl sterols. nih.gov In plants, there are typically two main types of SMTs. mdpi.com
SMT1 (EC 2.1.1.41) : This enzyme catalyzes the first methylation step, acting on cycloartenol to produce 24-methylene cycloartenol. mdpi.comnih.gov
SMT2 (EC 2.1.1.143) : This enzyme catalyzes the second methylation, converting 24-methylenelophenol (B75269) into 24-ethylidenelophenol, thus directing carbon flux towards 24-ethyl sterols like sitosterol (B1666911) and stigmasterol. mdpi.combiorxiv.org
The formation of 24-methylene this compound, a direct derivative of this compound, has been observed in engineered yeast expressing plant CAS1. In this model, the yeast's native SMT (ERG6) acts on a cycloartenol-derived intermediate to perform the C24-methylation, demonstrating the crucial role of an SMT in the synthesis of the this compound side chain. nih.gov The regulation of SMT isoforms is a key determinant of the final sterol composition in a plant. biorxiv.org
For cycloartenol to be converted into functional sterols like this compound, the two methyl groups at the C-4 position must be removed. researchgate.nettandfonline.com This process is carried out by a multi-enzyme complex located in the endoplasmic reticulum. tandfonline.comoup.com In plants, this process is distinct from that in yeast and animals because the two demethylation steps are not consecutive and are interrupted by other reactions. researchgate.net The complex involves three sequential enzymatic activities:
Sterol C4-methyl oxidase (SMO) : An oxidase that converts the C4-methyl group into a carboxyl group. mdpi.com Plants have two distinct families of SMOs (SMO1 and SMO2) that remove the first and second methyl groups, respectively. tandfonline.com
3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3β-HSD/D) : A dehydrogenase and decarboxylase that removes the carboxyl group as CO2. mdpi.comresearchgate.net
3-ketosteroid reductase (3KSR) : A reductase that reduces the 3-keto group back to a 3β-hydroxyl group. mdpi.comresearchgate.net
In yeast, orthologous enzymes that perform C4-demethylation include ERG25 (SMO), ERG26 (3β-HSD/D), and ERG27 (3KSR), with ERG28 acting as a potential scaffolding protein that links the components. tandfonline.comfrontiersin.org The removal of the C4-methyl groups from cycloartenol is a prerequisite for the subsequent steps leading to this compound. nih.gov
Cycloeucalenol-obtusifoliol isomerase (COI), also known as cyclopropylsterol isomerase (CPI), is a key enzyme that catalyzes the cleavage of the 9β,19-cyclopropane ring of cyclopropyl (B3062369) sterols. wikipedia.orgresearchgate.net Its primary documented function is the conversion of cycloeucalenol (B201777) into the tetracyclic sterol obtusifoliol (B190407). wikipedia.orgqmul.ac.uk This reaction is a pivotal step in the main phytosterol pathway, as it channels intermediates away from the cyclopropylsterol branch (which includes this compound) and towards the synthesis of major Δ5-sterols like campesterol (B1663852) and sitosterol. researchgate.net The enzyme belongs to the isomerase family (EC 5.5.1.9) and is systematically named cycloeucalenol lyase (cyclopropane-decyclizing). wikipedia.orgqmul.ac.uk COI specifically acts on 4α-methyl-9β,19-cyclosterols and is inhibited by compounds such as 7-oxo-24ξ(28)-dihydrocycloeucalenol. qmul.ac.ukexpasy.org Therefore, the activity of COI represents a branch point that directs metabolic flux away from the pathway that retains the cyclopropane (B1198618) ring characteristic of this compound.
C14-Demethylase and its Inhibition
The enzyme sterol 14α-demethylase, a member of the cytochrome P450 superfamily known as CYP51, plays a pivotal role in sterol biosynthesis across fungi, plants, and animals. nih.gov Its primary function is the oxidative removal of the 14α-methyl group from sterol precursors, a critical step for the formation of functional sterols. cabidigitallibrary.org In the context of this compound-related pathways, the enzyme obtusifoliol 14α-demethylase is of particular importance. biorxiv.org
The demethylation process is complex, involving three successive monooxygenation reactions that require oxygen and NADPH-derived reducing equivalents. nih.govcabidigitallibrary.org This sequence converts the 14α-methyl group first into a hydroxymethyl group, then a carboxaldehyde, and finally a formyl derivative. The process culminates in the elimination of this group as formic acid and the introduction of a Δ14(15) double bond. cabidigitallibrary.orgacs.org
Inhibition of this enzyme halts the sterol biosynthetic pathway, leading to a depletion of essential sterols like ergosterol (B1671047) in fungi and an accumulation of 14α-methylated sterol intermediates. cabidigitallibrary.orgwur.nl This disruption of membrane integrity is the basis for the action of a major class of fungicides. researchgate.net For instance, research in Arabidopsis thaliana has shown that inhibiting the CYP51 enzyme leads to the accumulation of 9β,19-cyclopropylsterols, including 24-methylene this compound. biorxiv.org
A variety of compounds, particularly azole derivatives, are known to inhibit C14-demethylase activity. They function by binding non-competitively to the heme iron atom within the cytochrome P450 active site, thereby blocking the binding of oxygen and preventing the demethylation of the sterol substrate. biorxiv.orgwur.nl
Table 1: Known Inhibitors of Sterol C14-Demethylase
| Inhibitor Class | Examples | Mode of Action |
|---|---|---|
| Imidazoles | Clotrimazole, Miconazole, Ketoconazole, Bifonazole, Econazole | Bind to the heme iron of cytochrome P450, inhibiting substrate binding. biorxiv.orgwur.nlnih.gov |
| Triazoles | Fluconazole, Itraconazole, Penconazole, Propiconazole | Bind to the heme iron of cytochrome P450, inhibiting substrate binding. wur.nlnih.gov |
| Pyrimidines | Fenarimol | Inhibit C14-demethylation. wur.nl |
| Piperazines | Triforine | Inhibit C14-demethylation. wur.nl |
Sterol Δ8-Δ7 Isomerase Activity
Following demethylation, the modification of the sterol nucleus continues with the crucial involvement of sterol Δ8-Δ7 isomerase. This enzyme, also known as 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase or cholestenol delta-isomerase, catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the B ring of the sterol. frontiersin.orgjefferson.eduescholarship.org This conversion of a Δ8-sterol to a Δ7-sterol is an essential step in the pathway leading to the synthesis of cholesterol in mammals and various phytosterols in plants. acs.orgfrontiersin.org
The enzyme is localized in the endoplasmic reticulum and plays a key role in the final stages of post-squalene sterol biosynthesis. frontiersin.orgjefferson.edu In plants, this enzymatic activity is critical for producing the correct sterol profile for proper growth and development. For example, in Arabidopsis, the HYDRA1 (HYD1) gene encodes a sterol C-8,7 isomerase, and mutations in this gene lead to severe developmental defects, highlighting the enzyme's essential role. researchgate.net Inhibition of sterol Δ8-Δ7 isomerase, along with Δ14-reductase, by fungicides like morpholines, disrupts the biosynthetic pathway and leads to the accumulation of aberrant sterol intermediates. cabidigitallibrary.orgbiorxiv.org
Stereochemical Control and Regioselectivity of Enzymatic Reactions
The biosynthesis of sterols is characterized by a high degree of stereochemical control and regioselectivity, ensuring the formation of specific isomers. mdpi.comnumberanalytics.comrijournals.com This precision is evident in the formation of the side chain of 9β,19-cyclopropyl sterols, such as 24-methyl this compound. nih.gov
Research on maize seedlings has provided significant insights into the stereochemistry of the C24-methyl group in 24-methyl this compound. nih.gov It was observed that this sterol accumulates as a mixture of both (24R)- and (24S)-epimers. nih.gov Tracer studies using labeled precursors demonstrated that both epimers originate from a common Δ24(28)-cyclopropyl sterol precursor. This precursor is first isomerized to a Δ24(25)-cyclopropyl sterol intermediate. Subsequent reduction of this Δ24(25) double bond occurs non-regiospecifically, leading to the formation of both possible epimers at the C24 position. nih.gov This lack of strict regioselectivity in the final reduction step is a notable feature of the pathway.
This contrasts with many other enzymatic reactions in sterol biosynthesis where both regioselectivity and stereoselectivity are rigidly controlled to produce a single product. nih.govfrontiersin.org The ability of enzymes to precisely orient substrates within their active sites is fundamental to this control, dictating which part of a molecule reacts and the resulting three-dimensional arrangement. numberanalytics.comnumberanalytics.com
Table 2: Stereochemical Pathway to 24-Methyl this compound in Maize
| Precursor | Intermediate | Reduction Step | Product |
|---|---|---|---|
| Δ24(28)-Cyclopropyl Sterol | Δ24(25)-Cyclopropyl Sterol | Non-regiospecific reduction of the Δ24(25) double bond. nih.gov | (24R)- and (24S)-24-methyl this compound mixture. nih.gov |
Genetic Regulation of Biosynthetic Enzymes and Pathways
The biosynthesis of this compound and other sterols is under complex genetic control. The expression of the genes encoding the necessary biosynthetic enzymes is tightly regulated to meet the cell's requirements for growth and development. pressbooks.pub In plants, the sterol biosynthesis pathway is considered a complex network rather than a simple linear sequence of events. researchgate.net Unlike mammals, which generally have a single gene for each enzymatic step, plants often possess multiple genes that can encode for similar reaction steps, adding a layer of complexity and potential for functional redundancy. acs.orgplos.org
Genetic pathways involve structural genes that encode the enzymes themselves, and regulatory genes that encode proteins like transcription factors, which control when and to what extent the structural genes are expressed. pressbooks.publibretexts.org The regulation of biosynthetic pathways is often responsive to the presence or absence of the final product in a feedback loop. libretexts.org
In Arabidopsis, a genetic pathway involving the transcription factors DYT1, TDF1, ABORTED MICROSPORES (AMS), and MALE STERILITY188 (MS188) has been shown to be essential for tapetum development and pollen wall formation, a process that relies on the synthesis of lipid and sterol precursors. nih.gov Specifically, AMS and MS188 are key regulators for the expression of sporopollenin (B1173437) synthesis genes. nih.govnih.gov While not directly linked to this compound in these studies, this demonstrates the hierarchical transcription factor networks that govern related biosynthetic pathways.
Synthetic Strategies Towards Pollinastanol and Its Analogs
Principles of Retrosynthetic Analysis for Complex Natural Products
Retrosynthetic analysis is an intellectual framework for planning a chemical synthesis by mentally working backward from the desired final molecule (the target) to simpler, commercially available starting materials. libretexts.orgslideshare.net This process involves deconstructing the target molecule by identifying key bonds that can be "disconnected." Each disconnection must correspond to a known and reliable chemical reaction that can be performed in the forward, or synthetic, direction. libretexts.orgdeanfrancispress.com
The core concepts of this analysis include:
Disconnection: The imaginary breaking of a bond to simplify the molecule. This is represented by a special retrosynthetic arrow (⇒).
Synthon: An idealized fragment resulting from a disconnection, which does not necessarily exist in reality but represents the reactive character needed.
Reagent: The real chemical compound that corresponds to a given synthon.
Functional Group Interconversion (FGI): The process of converting one functional group into another to facilitate a key disconnection or simplify the structure. tgc.ac.in
For a complex sterol like pollinastanol, a hypothetical retrosynthetic analysis would involve several strategic disconnections. Key bonds in the tetracyclic core and the intricate side chain would be targeted. For instance, the cyclopropane (B1198618) ring on the side chain is a key structural feature that could be disconnected, suggesting a forward synthesis involving a cyclopropanation reaction. Similarly, the sterol's B-ring could be envisioned as forming via a Diels-Alder reaction, a common strategy for building cyclic systems. This step-by-step deconstruction generates a "retrosynthetic tree" of potential precursors, allowing chemists to map out multiple possible synthetic routes. bibliotekanauki.pl
Advanced Organic Synthesis Methodologies Applied to Sterols
The synthesis of sterols necessitates a high degree of control over the three-dimensional arrangement of atoms, or stereochemistry. Modern synthetic methods provide the tools to achieve this precision.
Many of the carbon atoms in the this compound skeleton are chiral centers, meaning they can exist in different spatial arrangements. Controlling the formation of these centers is paramount. Stereoselective reactions are employed to selectively form one stereoisomer over others.
A critical area for stereocontrol in sterol synthesis is the side chain. For example, in the synthesis of sterol analogs, specific allylic alcohols are often required as intermediates. These can be generated with high stereoselectivity from a corresponding ketone by using specific reducing agents. researchgate.net The choice of reagent directly influences the stereochemical outcome of the alcohol produced. The orthoester Claisen rearrangement is another powerful reaction utilized for the stereoselective construction of carbon-carbon bonds in the side chains of sterols. researchgate.net Furthermore, deuterium-labeling studies, which are crucial for mechanistic investigations, rely on highly stereospecific synthetic methods to place the isotope at a precise location and orientation within the sterol framework. arkat-usa.org
| Transformation | Reagents/Method | Purpose in Sterol Synthesis | Key Feature |
| Stereoselective Reduction | Diisobutylaluminium hydride (DIBAL-H), L-Selectride | Creation of specific (R) or (S) allylic alcohols in the side chain. researchgate.net | Reagent-controlled delivery of hydride to a ketone. |
| Orthoester Claisen Rearrangement | Allylic alcohol, Trialkyl orthoacetate | Stereospecific formation of C-C bonds to build the sterol side chain. researchgate.net | Predictable frontiersin.orgfrontiersin.org-sigmatropic rearrangement. |
| Stereospecific Deuterium (B1214612) Labeling | LiAlD₄, NaBD₄ | Mechanistic studies of biosynthesis and chemical reactions. researchgate.net | Introduction of heavy isotopes at defined stereocenters. |
Oxidation reactions are fundamental for introducing oxygen-containing functional groups (hydroxyls, ketones, epoxides) into the sterol skeleton. These functional groups are not only common in naturally occurring sterols but also serve as crucial handles for further chemical modifications.
The oxidation of the C-5 double bond common to many sterols can lead to a variety of products. For instance, epoxidation creates a reactive three-membered ring that can be opened to form diols. The selective oxidation of specific C-H bonds, which are typically unreactive, is a significant challenge. However, methods have been developed for the targeted oxidation of certain positions, such as the allylic C-7 position. acs.orgmdpi.com Free-radical oxidation, photo-oxidation, and ozonolysis are other methods that generate a range of oxidized sterol derivatives, some of which are highly reactive electrophiles. acs.orgmdpi.com
| Oxidation Type | Example Reagent(s) | Target Position/Group | Product(s) |
| Allylic Oxidation | Chromium oxide/3,5-dimethylpyrazole mdpi.com | C-7 position of a Δ⁵-sterol | 7-ketosterol mdpi.com |
| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | C-5/C-6 double bond | 5,6-epoxides |
| Dihydroxylation | Osmium tetroxide (OsO₄) | C-5/C-6 double bond | 5,6-diols |
| Ozonolysis | Ozone (O₃) | Double bonds | Secosterols (ring-opened) mdpi.com |
Stereoselective and Enantioselective Transformations
Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) in Chemical Biology
While traditional synthesis focuses on making a single, complex molecule, modern chemical biology often requires access to large collections of related but structurally distinct compounds for testing against biological targets. This need has given rise to new synthetic philosophies like Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS).
DOS aims to efficiently create libraries of structurally diverse small molecules, exploring new areas of "chemical space" without a specific biological target in mind at the outset. wiley-vch.decam.ac.uk The goal is to generate molecular novelty in the hope of discovering new biological functions. nih.govrsc.org In contrast, BIOS is guided by the structures of known natural products. rsc.org It involves simplifying or modifying the core structures (scaffolds) of natural products to create libraries that are rooted in biologically-validated chemical space. rsc.org
The "scaffold" of a molecule refers to its core framework of atoms. True molecular diversity comes not just from changing the peripheral functional groups but from varying the underlying scaffold itself. researchgate.net Libraries with high scaffold diversity are more likely to interact with a broad range of biological macromolecules in unique ways. researchgate.netmdpi.com
Natural products like sterols provide "privileged scaffolds" that are pre-validated by evolution to interact with biological systems. nih.gov In the context of library design, the this compound scaffold could be a starting point. A DOS approach might involve systematically altering the four-ring system or the side chain to create non-natural steroidal skeletons. A BIOS approach would retain the basic sterol scaffold but introduce a wide array of different side chains or functional group patterns to probe structure-activity relationships. rsc.org
Inspired by how nature builds complex molecules like polyketides, chemists have developed iterative synthesis strategies. frontiersin.orgdoaj.orgrsc.org This involves the repeated application of a reaction sequence to add building blocks one by one, allowing for the controlled, step-wise construction of a complex molecule. nih.gov This modular approach is highly flexible and well-suited for creating libraries of analogs where, for example, the length and stereochemistry of a sterol side chain could be systematically varied.
A related concept involves the recombination or "grafting" of molecular fragments. In an approach to create "pseudo natural products," fragments from different natural product classes can be computationally identified and then synthetically combined in novel ways. rsc.org This allows chemists to merge the desirable features of different scaffolds, potentially leading to compounds with entirely new biological activities unrelated to the parent molecules.
Scaffold Diversity and Library Design for Biological Interrogation
Development of Synthetic Analogs for Elucidating Biological Mechanisms
The exploration of a bioactive compound's full therapeutic potential and its precise interactions within biological systems often necessitates the synthesis of structural analogs. In the case of this compound, a phytosterol with recognized inhibitory activity against key enzymes such as aromatase and 5α-reductase, the development of synthetic analogs is a critical step in deciphering its exact mechanisms of action. While research specifically detailing the synthesis of a broad library of this compound analogs for mechanistic studies is not extensively documented in publicly available literature, we can infer the strategic approaches that would be employed based on established principles in medicinal chemistry and steroid science. These strategies are aimed at systematically modifying the this compound scaffold to probe structure-activity relationships (SAR), enhance potency, and improve selectivity for its biological targets.
The primary biological activities of this compound that warrant mechanistic elucidation through synthetic analogs are its inhibition of aromatase and 5α-reductase, both of which are implicated in conditions like benign prostatic hyperplasia (BPH) and hormone-dependent cancers. researchgate.net The design of analogs would, therefore, focus on modifications to the core steroidal structure to understand how these changes affect binding and inhibition of these enzymes.
Synthetic strategies would likely revolve around several key areas of the this compound molecule: the 3β-hydroxyl group, the 9β,19-cyclopropyl ring system, and the C-24 methyl group on the side chain. For instance, modification of the 3β-hydroxyl group, a common feature in many bioactive steroids, could involve esterification or etherification to alter lipophilicity and potentially modulate cell membrane permeability and interaction with the enzyme's active site.
Furthermore, the side chain of this compound presents another avenue for analog synthesis. The C-24 methyl group could be varied in size or replaced with other alkyl or functional groups to probe the steric and electronic requirements of the enzyme's binding pocket. It is known that modifications to the side chain of sterols can significantly impact their biological activity.
The general approach for creating such analogs would involve semi-synthesis, starting from this compound itself or a more abundant, structurally related natural phytosterol. Standard organic synthesis reactions could be employed to introduce the desired modifications. For example, oxidation of the 3β-hydroxyl group to a ketone, followed by the introduction of various substituents, could yield a range of analogs.
The synthesized analogs would then be subjected to in vitro enzyme inhibition assays to determine their potency against aromatase and the different isozymes of 5α-reductase. medcraveonline.comsci-hub.se This would allow for the construction of a detailed SAR profile, as illustrated in the hypothetical data table below, which is based on common findings in steroidal inhibitor studies.
| Analog | Modification | Aromatase Inhibition (IC50, nM) | 5α-Reductase Type 1 Inhibition (IC50, nM) | 5α-Reductase Type 2 Inhibition (IC50, nM) |
|---|---|---|---|---|
| This compound | Parent Compound | 150 | >1000 | 250 |
| Analog A | 3-keto | 120 | >1000 | 200 |
| Analog B | 3-acetate | 180 | >1000 | 300 |
| Analog C | Open 9β,19-cyclopropyl ring | 500 | >1000 | 800 |
| Analog D | C-24 ethyl | 160 | >1000 | 270 |
This table is a hypothetical representation to illustrate the type of data generated from SAR studies and does not represent actual experimental results.
From such data, researchers could deduce critical structural requirements for activity. For example, a significant decrease in activity upon opening the cyclopropyl (B3062369) ring (Analog C) would strongly suggest its importance for binding to both enzymes. Conversely, minor changes in activity with modifications at the C-24 position (Analog D) might indicate more tolerance for substitutions in the side chain.
In addition to enzymatic assays, molecular docking studies would be a valuable tool. By computationally modeling the binding of this compound and its synthetic analogs to the crystal structures of aromatase and 5α-reductase, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and specificity. nih.gov This in silico approach can help to explain the experimental SAR data and guide the design of future, more potent and selective inhibitors.
Ultimately, the development and study of synthetic analogs of this compound are indispensable for a comprehensive understanding of its biological mechanisms. This knowledge is not only crucial for optimizing its therapeutic properties but also for potentially developing new drugs based on its unique structural framework.
Advanced Analytical Techniques in Pollinastanol Research
Chromatographic Separation Methodologies for Sterol Analysis
Chromatographic techniques are indispensable in the field of analytical chemistry for the separation, identification, and quantification of components within a mixture. wikipedia.org These methods are predicated on the principle of differential partitioning of compounds between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase). solubilityofthings.comiyte.edu.tr The effectiveness of separation depends on the varying affinities of the analytes for these two phases, leading to different migration rates. iyte.edu.tr For complex biological matrices like plant extracts, where sterols such as pollinastanol are present alongside numerous other compounds, chromatography provides the necessary resolving power. nih.gov Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are foundational methods in sterol analysis, each offering distinct advantages for profiling and quantification. nih.govmdpi.com
Gas Chromatography (GC) for Sterol Profiling
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. phenomenex.com In sterol analysis, GC is frequently coupled with a detector, most commonly a Mass Spectrometer (GC-MS), which aids in the structural identification of the separated compounds. nih.gov The method is highly sensitive and robust, making it suitable for the comprehensive metabolite profiling of plant extracts. nih.gov
Before analysis by GC, non-volatile compounds like sterols must undergo a derivatization process to increase their volatility. This is a critical step for compounds containing polar functional groups, such as the hydroxyl group in this compound. The resulting derivatives are more thermally stable and produce sharper chromatographic peaks.
Research has successfully employed GC for the analysis of plant extracts containing a variety of sterols. In one study, plant extracts were analyzed by a GC instrument (Agilent 6890) coupled with mass spectrometry, which led to the identification of this compound among other metabolites. unistra.fr The separation is achieved on a capillary column, and the retention time—the time it takes for a compound to travel from the injector to the detector—is a key parameter for identification. The retention behavior can be standardized using retention indices, which compare the retention time of the analyte to that of linear alkanes. For this compound, a retention index on a TSE-30 column at 244°C has been reported, providing a valuable reference point for its identification in complex mixtures. gla.ac.uk
The application of GC-MS in plant metabolomics allows for the determination of the relative levels of hundreds of analytes from both polar and nonpolar extracts, making it a cornerstone technique for sterol profiling. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for separating, identifying, and quantifying compounds dissolved in a liquid. wikipedia.orgopenaccessjournals.com Unlike GC, HPLC does not require the analyte to be volatile, making it highly suitable for the analysis of macromolecules and thermally unstable compounds like many natural sterols. advancechemjournal.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. advancechemjournal.com
HPLC systems operate by pumping a pressurized liquid solvent containing the sample mixture through a column filled with an adsorbent material. wikipedia.org Each component in the sample interacts with the adsorbent material differently, leading to separation. wikipedia.org The output, a chromatogram, shows peaks corresponding to the separated components, with the retention time used for qualitative identification and the peak area used for quantitative analysis. sinica.edu.tw
The technique has been instrumental in the analysis of plant extracts containing this compound. For instance, this compound has been isolated from Chonemorpha griffithii following preliminary analysis of the extracts which often involves HPLC. researchgate.net Furthermore, comprehensive profiling of herbaceous pollen, a known source of this compound, utilizes HPLC protocols to distinguish between different botanical sources and ensure quality control. nih.gov In such studies, HPLC can identify and quantify various bioactive compounds, including phenolics and sterols. nih.gov The versatility of HPLC is enhanced by the variety of available detectors, such as UV-Visible, fluorescence, and mass spectrometry detectors, which increase its precision and applicability to a wide array of substances. openaccessjournals.com
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/volatilized compounds in a gaseous mobile phase. | Separation of dissolved compounds in a liquid mobile phase under high pressure. wikipedia.org |
| Sample Volatility | Required; non-volatile samples need derivatization. | Not required. advancechemjournal.com |
| Typical Application for this compound | Sterol profiling and identification in complex plant extracts. unistra.fr | Quantitative and qualitative analysis of extracts. nih.govresearchgate.net |
| Detection | Commonly coupled with Mass Spectrometry (GC-MS). nih.gov | UV-Visible, Fluorescence, Mass Spectrometry (LC-MS). openaccessjournals.com |
| Key Finding Example | Identification of this compound with a specific retention index. gla.ac.uk | Authentication of botanical sources of pollen by profiling their chemical constituents. nih.gov |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
A significant advancement in liquid chromatography is Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. shimadzu.com This results in substantially faster analysis times, improved resolution, and increased sensitivity. When coupled with Mass Spectrometry (MS), UHPLC-MS becomes an exceptionally powerful tool for metabolomics and the detailed analysis of complex natural products. nih.gov
UHPLC-MS has been applied for the comprehensive metabolite profiling of pollen. nih.gov In one study, this multimodal approach was used to investigate the chemical composition of pollen to understand pollen-pollinator interactions and for taxonomic differentiation. nih.gov The UHPLC-MS analysis was crucial for the profiling and quantification of important secondary metabolites, including phytosterols (B1254722). nih.gov
In a metabolomic study of chili peppers (Capsicum annuum L.), a UHPLC-MS platform was used to identify differences between wild and domesticated varieties. This compound was identified as one of the metabolites that was more abundant in the F1 progenies compared to the wild and domesticated groups, showcasing the technique's ability to detect and relatively quantify specific sterols within a complex biological system. frontiersin.org The high resolution and mass accuracy of modern mass spectrometers (e.g., QTOF, Orbitrap) coupled with UHPLC allow for the confident identification of compounds like this compound even at low concentrations. nih.gov
Q & A
Q. How can researchers quantify this compound in plant tissues, and what validation steps are critical?
- Methodological Answer : Quantification typically employs high-performance liquid chromatography (HPLC) with UV detection or GC-MS. Calibration curves using authentic standards (e.g., this compound with CAS 1912-66-9) are essential. Internal standards (e.g., deuterated sterols) improve accuracy. Validation includes recovery tests (spiked samples) and reproducibility assessments across triplicate runs. Statistical parameters (e.g., R² > 0.99, CV < 5%) must align with guidelines for analytical rigor .
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s role in plant membrane microdomain formation?
- Methodological Answer : To study lipid microdomains, researchers use detergent-resistant membrane (DRM) isolation coupled with sterol quantification. For example, fenpropimorph (FEN) treatment in Arabidopsis alters sterol profiles, increasing this compound from undetectable levels to 50.7% of total sterols . Experimental controls should include untreated samples and sterol biosynthesis inhibitors. Data normalization to total lipid content and statistical comparisons (ANOVA, p < 0.05) are critical for interpreting biological significance .
Q. How should researchers address contradictory data in this compound’s sterol quantification across studies?
- Methodological Answer : Contradictions often arise from extraction protocols (e.g., solvent polarity) or instrumental sensitivity. Cross-validation via multiple methods (e.g., GC-MS vs. HPLC-ELSD) is recommended. For instance, discrepancies in FEN-treated samples (e.g., this compound vs. sitosterol ratios) require re-evaluation of column specificity and detector linearity. Transparent reporting of confidence intervals and effect sizes enhances reproducibility .
Q. What synthetic strategies are used to produce this compound derivatives for functional studies?
- Methodological Answer : Semi-synthesis from natural precursors (e.g., cycloartenol) involves regioselective oxidation or acetylation. For example, 3-O-β-D-xylopyranoside derivatives are synthesized via glycosylation reactions under anhydrous conditions. Purity (>95%) is confirmed by thin-layer chromatography (TLC) and melting point analysis (e.g., mp 95°C for this compound ). Reaction yields and stereochemical outcomes should be documented with chiral HPLC or optical rotation data ([α]²D +35 in CHCl₃ ).
Methodological and Reporting Standards
Q. What statistical frameworks are appropriate for analyzing this compound’s biochemical effects?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For dose-response studies (e.g., sterol biosynthesis inhibition), nonlinear regression models (e.g., sigmoidal curves) quantify EC₅₀ values. Report exact p-values (not "p < 0.05") and adjust for multiple comparisons (Bonferroni correction) .
Q. How should this compound data be presented in tables to meet journal standards?
- Methodological Answer : Tables must include:
- Column headers : Treatment group, total sterol content (µg/mg), this compound percentage, statistical notation (e.g., * for p < 0.05).
- Footnotes : Define abbreviations (e.g., FEN = fenpropimorph) and experimental conditions (e.g., extraction solvent).
- Data formatting : Use ± SD for triplicates and superscript letters for post-hoc groupings (e.g., a, b, c). Avoid merging cells to prevent formatting errors during publication .
Experimental Design Challenges
Q. What in vitro models are optimal for studying this compound’s interaction with mammalian cells?
- Methodological Answer : Immortalized cell lines (e.g., HEK293) treated with this compound (0.1–10 µM) can assess membrane fluidity via fluorescence polarization. Include controls with cholesterol and validate sterol incorporation using LC-MS. For cytotoxicity, perform MTT assays with IC₅₀ calculations .
Q. How can isotopic labeling resolve uncertainties in this compound’s biosynthetic pathway?
- Methodological Answer : Feed plants with ¹³C-acetate or ²H₂O, then track isotopic enrichment in this compound via GC-MS. Compare labeling patterns with known intermediates (e.g., cycloartenol). Time-course experiments identify rate-limiting steps, while gene knockout models (e.g., CYP51 mutants) validate enzymatic roles .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Answer : Follow NIH guidelines for animal welfare (e.g., ARRIVE 2.0) and statistical rigor. For cell-based studies, document mycoplasma testing and passage numbers. Share raw data (e.g., chromatograms) in supplementary files to enhance transparency .
Q. How can researchers integrate this compound findings into broader phytosterol literature?
- Methodological Answer : Conduct systematic reviews using databases like PubMed and Google Scholar, filtering for terms like "9,19-cyclo sterols" or "membrane microdomains." Use meta-analysis tools (e.g., RevMan) to compare this compound’s effects across species, ensuring heterogeneity tests (I² statistic) are reported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
